Cefonicid is a second-generation parenteral cephalosporin antibiotic. [, , ] It is characterized by a broad spectrum of activity against various gram-positive and gram-negative bacterial pathogens. [, , ] Cefonicid is recognized for its long half-life, allowing for once-daily dosing, which distinguishes it from other cephalosporins that require more frequent administration. [, , ] This characteristic makes it a subject of interest in scientific research investigating antimicrobial properties and pharmacokinetics. [, , , , ]
Cefonicid is a second-generation cephalosporin antibiotic primarily used in the treatment of bacterial infections. It is marketed under the brand name Sintocef™ and is available in injectable and oral formulations. The compound is recognized for its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in clinical settings. Cefonicid's chemical structure is characterized by a 3-cephem-4-carboxylic acid backbone, which is essential for its antibacterial activity.
Cefonicid was first disclosed in a patent filed in the early 1980s, which described its synthesis and potential applications as an antibiotic. The compound is derived from the cephalosporin class of antibiotics, which are known for their beta-lactam ring structure that inhibits bacterial cell wall synthesis.
Cefonicid belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a second-generation cephalosporin due to its enhanced activity against certain bacteria compared to first-generation cephalosporins.
Cefonicid can be synthesized through various methods, including enzymatic processes and traditional chemical synthesis. One notable method involves the use of specific enzymes like lipases and amidases to catalyze the hydrolysis of ester and amide linkages, leading to cefonicid formation from precursors under controlled pH conditions .
The synthesis often involves multiple steps, including protection of functional groups, acylation reactions, and deprotection steps. Recent advancements have reported efficient methods for synthesizing cefonicid benzathine salt with high yields using double-nucleophilic reactions .
The molecular formula of cefonicid is C₁₃H₁₃N₃O₅S, and its systematic name is 7-D-mandelamido-3-(1-sulfomethyltetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid. The compound features a beta-lactam ring essential for its antibacterial properties.
The molecular weight of cefonicid is approximately 317.4 g/mol. Its structure includes a sulfonic acid group that enhances solubility in water, making it suitable for parenteral administration.
Cefonicid undergoes various chemical reactions typical of beta-lactam antibiotics, including hydrolysis and acylation. The stability of cefonicid in different pH environments is crucial for its efficacy; hydrolysis at neutral or mildly acidic conditions can increase stability while affecting yield .
The reaction conditions can significantly influence the yield and purity of cefonicid. For instance, maintaining a constant pH during enzymatic reactions has been shown to optimize product formation .
Cefonicid exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death.
Studies have shown that cefonicid demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency in clinical applications .
Cefonicid appears as a white to off-white crystalline powder. It is soluble in water and exhibits moderate stability when stored under refrigeration.
The compound has a melting point range of approximately 150-160 °C. Its solubility profile allows for effective formulation into injectable solutions, which are critical for therapeutic use.
Cefonicid is primarily used in clinical settings for treating various bacterial infections, particularly those caused by susceptible strains of bacteria. Its applications include:
Recent research continues to explore novel formulations and delivery methods to enhance cefonicid's efficacy and stability in therapeutic applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3